molecular formula C10H20N2O4 B14271799 2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl methyl carbonate CAS No. 141578-02-1

2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl methyl carbonate

Cat. No.: B14271799
CAS No.: 141578-02-1
M. Wt: 232.28 g/mol
InChI Key: SIJNHGRBRAUYSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl methyl carbonate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl methyl carbonate typically involves the reaction of 2-(2-hydroxyethyl)piperazine with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl methyl carbonate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include halogenating agents like thionyl chloride (SOCl2) and amines.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl methyl carbonate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl methyl carbonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethanesulfonic acid: A Good’s buffer substance used in biological and biochemical research.

    1-(2-Hydroxyethyl)piperazine: Used in the synthesis of pharmaceuticals and other organic compounds.

    N,N-Bis(2-hydroxyethyl)ethylenediamine: Employed in the production of surfactants and chelating agents.

Uniqueness

2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl methyl carbonate stands out due to its unique combination of functional groups, which allows for versatile chemical modifications and applications. Its ability to undergo various chemical reactions makes it a valuable compound in both research and industrial settings.

Properties

CAS No.

141578-02-1

Molecular Formula

C10H20N2O4

Molecular Weight

232.28 g/mol

IUPAC Name

2-[4-(2-hydroxyethyl)piperazin-1-yl]ethyl methyl carbonate

InChI

InChI=1S/C10H20N2O4/c1-15-10(14)16-9-7-12-4-2-11(3-5-12)6-8-13/h13H,2-9H2,1H3

InChI Key

SIJNHGRBRAUYSC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)OCCN1CCN(CC1)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.